molecular formula C22H27N7O4S B2679394 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 850914-91-9

7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2679394
CAS RN: 850914-91-9
M. Wt: 485.56
InChI Key: NKSBYJAYMSRSJX-UHFFFAOYSA-N
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Description

7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H27N7O4S and its molecular weight is 485.56. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Molecular Geometry

Research on similar compounds, such as 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline, highlights detailed structural analysis and molecular geometry. These studies reveal typical geometries of fused ring systems, exploring conformational dynamics and hydrogen bonding networks crucial for understanding molecular interactions and stability (Karczmarzyk et al., 1995).

Pharmacological Activities

Syntheses and evaluations of compounds with structural similarities, focusing on their potential cardiovascular, antiarrhythmic, and hypotensive activities, have been conducted. For instance, derivatives of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones show promising prophylactic antiarrhythmic activity and weak affinity for alpha1- and alpha2-adrenoreceptors (Chłoń-Rzepa et al., 2004).

Potential Psychotropic Activity

New series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione as potential psychotropic agents targeting 5-HT1A, 5-HT2A, and 5-HT7 receptors have been investigated. Selected compounds demonstrated antidepressant-like and anxiolytic-like activities, underlining the therapeutic potential of purine derivatives in mental health disorders (Chłoń-Rzepa et al., 2013).

Antiasthmatic Agents

Efforts to develop xanthene derivatives for antiasthmatic activity have led to the synthesis of compounds such as 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives. These investigations focus on vasodilatory activities and the development of phosphodiesterase 3 inhibitors, providing insights into the design of new therapeutic agents for respiratory conditions (Bhatia et al., 2016).

properties

IUPAC Name

7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O4S/c1-25-18-17(19(31)26(2)22(25)32)29(20(24-18)28-9-7-27(8-10-28)11-13-30)12-14-34-21-23-15-5-3-4-6-16(15)33-21/h3-6,30H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSBYJAYMSRSJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)CCO)CCSC4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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